Solubility Advantage of LY 215490 Over NBQX in Focal Ischemia Models
In a direct comparison of AMPA antagonists for neuroprotective efficacy in a rat model of focal ischemia, LY 215490 was found to possess a significant practical advantage over NBQX: it lacks the solubility issues that limit the utility of NBQX [1]. While both compounds are neuroprotective, the study explicitly notes that LY 215490 'has advantages over NBQX, such as not presenting solubility problems' [1].
| Evidence Dimension | Practical utility in experimental models (solubility) |
|---|---|
| Target Compound Data | No solubility issues reported; can be used without special formulation |
| Comparator Or Baseline | NBQX (2,3-dihydroxy-6-nitro-7-sulfamoylbenzo(F)quinoxaline) |
| Quantified Difference | Qualitative advantage stated; NBQX has known solubility limitations |
| Conditions | Rat permanent MCA occlusion model for focal ischemia |
Why This Matters
For procurement, this ensures experimental reproducibility and eliminates the need for special solubilization protocols, reducing variability in in vivo studies.
- [1] Gill R, Foster AC, Woodruff GN. The neuroprotective effects of the decahydroisoquinoline, LY 215490; a novel AMPA antagonist in focal ischaemia. Neuropharmacology. 1994 Dec;33(12):1529-36. doi: 10.1016/0028-3908(94)90126-0. PMID: 7760975. View Source
